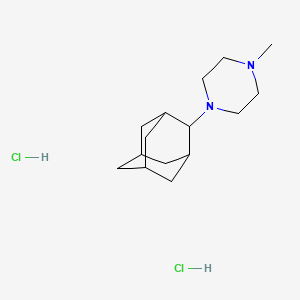
1-(2-adamantyl)-4-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-4-methylpiperazine dihydrochloride, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1960s and has been used for the treatment of Alzheimer's disease since the 1990s. Memantine is an important drug in the field of neuroscience and has been the subject of significant scientific research.
Mecanismo De Acción
1-(2-adamantyl)-4-methylpiperazine dihydrochloride works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a low affinity for the NMDA receptor, which allows for the selective inhibition of excessive neuronal activity without affecting normal synaptic activity.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and the growth and survival of neurons. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a number of advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a long half-life, which allows for the administration of a single dose to achieve a sustained effect. However, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for the study of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Additionally, future research may focus on the use of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride in combination with other drugs for the treatment of neurological disorders. Finally, future research may focus on the development of new analogs of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride involves the reaction of 1-adamantanamine with 4-methylpiperazin-1-yl chloroformate. The product is then treated with hydrochloric acid to produce the dihydrochloride salt. The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has also been studied for its potential use as an analgesic and anxiolytic.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.2ClH/c1-16-2-4-17(5-3-16)15-13-7-11-6-12(9-13)10-14(15)8-11;;/h11-15H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVHSNVIGRFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)
